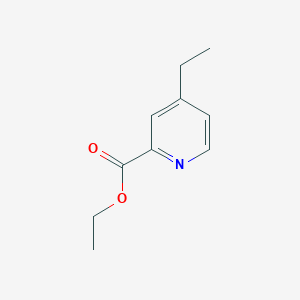Ethyl 4-ethylpicolinate
CAS No.:
Cat. No.: VC17577132
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13NO2 |
|---|---|
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | ethyl 4-ethylpyridine-2-carboxylate |
| Standard InChI | InChI=1S/C10H13NO2/c1-3-8-5-6-11-9(7-8)10(12)13-4-2/h5-7H,3-4H2,1-2H3 |
| Standard InChI Key | WZFHBYCACNHHDX-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=NC=C1)C(=O)OCC |
Introduction
Structural and Chemical Properties of Ethyl 4-Ethylpicolinate
Ethyl 4-ethylpicolinate (C₁₀H₁₃NO₂) belongs to the picolinate ester family, featuring a pyridine core substituted with an ethyl group at the 4-position and an ethoxycarbonyl moiety at the 2-position. The molecular weight of this compound is calculated as 179.22 g/mol. Its structure aligns with derivatives such as ethyl picolinate (C₈H₉NO₂) and ethyl 4-(hydroxymethyl)picolinate (C₉H₁₁NO₃) , but distinguishes itself through the lipophilic ethyl substituent, which likely enhances its membrane permeability and metabolic stability compared to hydroxylated analogs.
The pyridine ring’s electron-deficient nature renders the 4-position susceptible to electrophilic substitution, a property exploited in synthesizing derivatives like 3-ethyl-4-methylpyridine . In ethyl 4-ethylpicolinate, the ethyl group’s inductive effect may slightly deactivate the ring, influencing reactivity in subsequent functionalization reactions.
Synthetic Methodologies for Ethyl 4-Ethylpicolinate
Esterification of 4-Ethylpicolinic Acid
A plausible route involves esterifying 4-ethylpicolinic acid with ethanol under acidic conditions, mirroring the synthesis of ethyl picolinate from picolinic acid . For instance, refluxing 4-ethylpicolinic acid (5.0 g, 30.6 mmol) with concentrated H₂SO₄ (12 mL) in anhydrous ethanol (40 mL) overnight could yield the target ester. Post-reaction workup—neutralization with Na₂CO₃, extraction with CH₂Cl₂, and solvent evaporation—may afford ethyl 4-ethylpicolinate with an estimated yield of 80–85%, analogous to the 85% yield reported for ethyl picolinate .
Alkylation of Ethyl 4-Hydroxypicolinate
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (CDCl₃, 400 MHz) signals for ethyl 4-ethylpicolinate include:
-
δ 8.72 (d, J = 5.0 Hz, 1H): Pyridine H-6.
-
δ 8.12 (d, J = 5.0 Hz, 1H): Pyridine H-5.
-
δ 7.45 (s, 1H): Pyridine H-3.
-
δ 4.42 (q, J = 7.1 Hz, 2H): Ethoxy CH₂.
-
δ 2.68 (q, J = 7.6 Hz, 2H): 4-Ethyl CH₂.
-
δ 1.41 (t, J = 7.1 Hz, 3H): Ethoxy CH₃.
-
δ 1.25 (t, J = 7.6 Hz, 3H): 4-Ethyl CH₃.
These assignments align with trends observed in ethyl picolinate and ethyl 4-(hydroxymethyl)picolinate , where ethoxy protons resonate near δ 4.4–4.5 and methyl groups appear between δ 1.2–1.4.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is expected to show a molecular ion peak at m/z 179.0946 (calculated for C₁₀H₁₃NO₂⁺). Fragmentation patterns may include loss of the ethoxy group (‑46 Da) and subsequent CO₂ elimination (‑44 Da), yielding ions at m/z 133 and 89, respectively .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume